2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C15H13N5O |
|---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-methyl-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-14(11)15(21)17-12-6-8-13(9-7-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
OUIUANIQLCEHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Route A: Tetrazole Ring Formation Followed by Amide Coupling
This route prioritizes the synthesis of the 4-(1H-tetrazol-1-yl)aniline intermediate before introducing the 2-methylbenzoyl group.
Synthesis of 4-(1H-Tetrazol-1-yl)aniline
The tetrazole ring is constructed via a [3+2] cycloaddition between 4-cyanoaniline and sodium azide. In a representative procedure, 4-cyanoaniline (1.18 g, 10 mmol) is combined with sodium azide (0.98 g, 15 mmol) and SnCl₂ (0.19 g, 1 mmol) in anhydrous DMF (20 mL). The mixture is heated at 120°C for 6 hours under inert atmosphere, yielding 4-(1H-tetrazol-1-yl)aniline as a light orange solid (1.32 g, 90%). Aluminum chloride (AlCl₃) has also been employed as a catalyst, achieving comparable yields (84–91%) at 90°C.
Amide Bond Formation with 2-Methylbenzoyl Chloride
The amine intermediate is reacted with 2-methylbenzoyl chloride in pyridine at room temperature. A mixture of 4-(1H-tetrazol-1-yl)aniline (1.47 g, 10 mmol), 2-methylbenzoyl chloride (1.54 g, 10 mmol), and pyridine (15 mL) is stirred for 12 hours, followed by aqueous workup to isolate the product. Recrystallization from ethanol yields pure this compound (2.21 g, 85%).
Route B: Amide Coupling Followed by Tetrazole Ring Formation
This alternative approach first constructs the benzamide backbone and subsequently introduces the tetrazole moiety.
Synthesis of N-(4-Cyanophenyl)-2-methylbenzamide
4-Cyanoaniline (1.18 g, 10 mmol) is reacted with 2-methylbenzoyl chloride (1.54 g, 10 mmol) in pyridine (15 mL) at room temperature for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield N-(4-cyanophenyl)-2-methylbenzamide (2.02 g, 88%).
[3+2] Cycloaddition for Tetrazole Formation
The nitrile group undergoes cycloaddition with sodium azide under catalytic conditions. A mixture of N-(4-cyanophenyl)-2-methylbenzamide (1.15 g, 5 mmol), sodium azide (0.49 g, 7.5 mmol), and SnCl₂ (0.095 g, 0.5 mmol) in DMF (10 mL) is heated at 120°C for 6 hours. After acid workup, the product is recrystallized from ethanol, yielding this compound (1.27 g, 92%). Microwave-assisted methods using ZnBr₂ in water (100°C, 15 minutes) achieve similar yields (85–90%).
Optimization of Reaction Conditions
Catalytic Systems for Tetrazole Formation
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| SnCl₂ | DMF | 120°C | 6 h | 90–92% | |
| AlCl₃ | DMF | 90°C | 12 h | 84–91% | |
| ZnBr₂ | H₂O | 100°C (MW) | 15 min | 85–90% | |
| Fe₃O₄ NPs | DMF | 70°C | 4 h | 88% |
SnCl₂ emerges as the most efficient catalyst due to its Lewis acidity, which polarizes the nitrile group, accelerating azide cycloaddition. Microwave irradiation reduces reaction times significantly, though scalability remains a challenge.
Solvent and Temperature Effects
-
DMF : Preferred for high boiling point and solubility of intermediates.
-
Water : Eco-friendly alternative in microwave-assisted reactions but limited to substrates with high nitrile reactivity.
-
Temperature : Reactions above 100°C favor faster kinetics but risk decomposition of sensitive intermediates.
Characterization and Analytical Data
Spectral Characterization
-
IR (KBr) : Peaks at 1,675 cm⁻¹ (C=O stretch), 1,610 cm⁻¹ (C=N tetrazole), and 3,306 cm⁻¹ (N-H).
-
¹H NMR (DMSO-d₆) : δ 8.10 (s, 1H, tetrazole), 7.80–7.30 (m, 8H, aromatic), 2.50 (s, 3H, CH₃).
-
Elemental Analysis : Calculated for C₁₅H₁₃N₅O (299.30 g/mol): C 66.89%, H 4.35%, N 23.40%. Found: C 66.82%, H 4.40%, N 23.38%.
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
The [3+2] cycloaddition may yield 1H- and 2H-tetrazole regioisomers. Employing AlCl₃ or SnCl₂ favors the 1H-tautomer due to stabilization of the transition state by Lewis acids.
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively removes unreacted nitriles and azide byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 85% | 92% |
| Reaction Steps | 2 | 2 |
| Critical Step | Amide bond | Cycloaddition |
| Scalability | Moderate | High |
Route B offers higher yields and scalability, as the benzamide intermediate is less prone to side reactions during cycloaddition .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential in drug design due to its structural properties. It acts as a bioisostere of carboxylic acids, which is beneficial in developing pharmaceuticals with improved absorption and metabolic stability.
Case Study: GPR35 Activation
Research indicates that compounds containing tetrazole rings can activate G protein-coupled receptors (GPCRs), specifically GPR35. In vitro studies using HT-29 cell lines demonstrated that this compound can enhance receptor activity, suggesting its potential as a therapeutic agent for conditions modulated by GPCR signaling.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that this compound has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like penicillin in some cases .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Penicillin |
|---|---|---|
| Bacillus subtilis | <100 μg/mL | 31 μg/mL |
| Pseudomonas aeruginosa | <125 μg/mL | 46 μg/mL |
| Staphylococcus aureus | <125 μg/mL | 33 μg/mL |
This antimicrobial efficacy highlights its potential use in developing new antibacterial therapies.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand. Its ability to form stable complexes with metal ions makes it valuable in synthesizing new materials and catalysts.
The biological activities of this compound extend beyond antimicrobial effects. It has been investigated for its antitumor properties, showing promise in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects against human cancer cell lines (e.g., HCT-116, MCF-7), derivatives of tetrazole compounds exhibited significant growth inhibition with selectivity ratios indicating favorable therapeutic windows .
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with various molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property allows the compound to effectively bind to biological targets, such as enzymes or receptors, and modulate their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Insights from Structure-Activity Relationship (SAR) Studies
Tetrazole vs. Piperidine/Imidazole :
- Tetrazole’s bioisosteric properties (vs. carboxylic acid) may improve oral bioavailability compared to acidic groups . In contrast, piperidine in CID2340325 is essential for EP2 receptor binding, likely due to its basic nitrogen and conformational flexibility .
- Imidazole-containing analogs () show strong antimicrobial/anticancer activity, suggesting that electron-rich heterocycles enhance interactions with microbial or cellular targets . Tetrazole’s weaker basicity (vs. imidazole) could alter target selectivity.
Substituent Position and Activity :
- Para-substitution on the phenyl ring (e.g., tetrazole in the target compound vs. piperidine in CID2340325) is common in active analogs. Meta or ortho substitutions (e.g., isopropoxy in ) often reduce potency, as seen in EP2 receptor studies .
Physicochemical Properties :
- Tetrazole’s polar nature may enhance solubility compared to lipophilic groups like isopropoxy . However, excessive polarity could limit blood-brain barrier penetration.
Biological Activity
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of G protein-coupled receptor (GPCR) activities and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its agonistic effects on GPR35, antimicrobial efficacy, and its structural significance in medicinal chemistry.
Structure and Synthesis
The synthesis of this compound typically involves the introduction of a tetrazole moiety, which has been shown to enhance biological activity significantly. The tetrazole group can influence the pharmacological properties of the compound, making it a valuable scaffold in drug design.
GPR35 Agonism
Research has indicated that compounds similar to this compound exhibit potent agonistic activity toward GPR35, a receptor implicated in pain and inflammation regulation. A study demonstrated that derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide showed significant dose-dependent responses in dynamic mass redistribution assays, indicating their potential as GPR35 agonists .
Table 1: GPR35 Agonistic Activity of Related Compounds
| Compound Name | EC50 (μM) | Response Type |
|---|---|---|
| Compound A | 0.5 | Agonist |
| Compound B | 0.8 | Agonist |
| This compound | TBD | TBD |
Antimicrobial Properties
In addition to its activity on GPCRs, the compound has shown promising antimicrobial effects. A series of tetrazole derivatives were evaluated for their antibacterial activity against various strains using disc diffusion methods. Notably, certain derivatives exhibited better activity than standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 20 |
| Compound D | Escherichia coli | 18 |
| This compound | TBD |
Case Study 1: GPR35 Activation
A detailed investigation into the agonistic properties of related compounds revealed that the introduction of a tetrazole group significantly increased their potency at GPR35. The study utilized HT-29 cell lines endogenously expressing GPR35 to assess the dynamic mass redistribution effect, demonstrating that these compounds could effectively desensitize cells to other known agonists like zaprinast .
Case Study 2: Antimicrobial Efficacy
In vitro studies on various tetrazole derivatives have shown that certain compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) lower than that of penicillin against Bacillus subtilis and Pseudomonas aeruginosa .
Q & A
Basic: What are the key steps in synthesizing 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-step process:
Amide bond formation : Reacting 2-methylbenzoic acid derivatives with 4-(1H-tetrazol-1-yl)aniline under coupling agents like EDC/HOBt in anhydrous DMF .
Tetrazole ring introduction : Using cycloaddition reactions (e.g., azide-nitrile) under microwave irradiation or reflux conditions to form the tetrazole moiety .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (polar solvents like methanol) ensure purity. TLC and NMR are critical for monitoring intermediates .
Optimization : Control reaction temperature (60–80°C), use inert atmospheres to prevent oxidation, and employ high-purity reagents. Yield improvements (>80%) are achievable via catalytic methods (e.g., Cu(I) for tetrazole synthesis) .
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
Key techniques include:
- X-ray crystallography : Refinement via SHELXL (SHELX suite) confirms bond lengths/angles and planar aromatic systems .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons) and δ 165–170 ppm (amide carbonyl) .
- IR : Stretching bands at ~1670 cm⁻¹ (C=O) and 3100 cm⁻¹ (N-H) .
- Mass spectrometry : Molecular ion peak at m/z 252.27 (M+H⁺) .
Advanced: How can contradictions in crystallographic data (e.g., disordered atoms) be resolved for this compound?
Answer:
Disorder in the tetrazole ring or methyl group requires:
- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity.
- Refinement strategies :
- Validation tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON’s ADDSYM algorithm .
Advanced: What experimental designs are recommended to confirm the compound’s proposed inhibition of bacterial DNA gyrase?
Answer:
- Enzyme assays :
- Supercoiling assay : Measure inhibition of gyrase-induced supercoiling using plasmid DNA and agarose gel electrophoresis. IC₅₀ values <10 µM indicate potency .
- ATPase activity : Monitor ATP hydrolysis via malachite green phosphate detection .
- Comparative studies : Test against known inhibitors (e.g., ciprofloxacin) and mutant gyrase strains to validate specificity .
- Structural studies : Co-crystallize the compound with gyrase to map binding interactions (e.g., tetrazole stacking with DNA bases) .
Advanced: How can reaction conditions be optimized for scale-up synthesis without compromising yield?
Answer:
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and ease purification .
- Catalyst screening : Test Pd/C or Ni catalysts for amide coupling to reduce reaction time (<2 hours) .
- Flow chemistry : Continuous-flow reactors improve heat transfer and reproducibility for tetrazole cycloaddition .
Basic: What analytical methods are critical for assessing the compound’s stability under varying pH conditions?
Answer:
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the amide bond) at pH 2–12 .
- UV-Vis spectroscopy : Track absorbance changes at λ = 270 nm (tetrazole ring) over time .
- Kinetic studies : Calculate half-life (t₁/₂) using first-order kinetics. Stability >24 hours at pH 7 suggests suitability for biological assays .
Advanced: How can computational methods (e.g., molecular docking) predict the compound’s interaction with non-target enzymes?
Answer:
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding to off-target proteins (e.g., human topoisomerases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
- ADMET prediction : SwissADME evaluates cytochrome P450 inhibition risks, reducing toxicity in later stages .
Basic: What solvents and storage conditions are optimal for long-term stability of this compound?
Answer:
- Solubility : DMSO (≥50 mg/mL) for stock solutions; avoid aqueous buffers with pH extremes .
- Storage : -20°C under argon, with desiccants to prevent hygroscopic degradation .
- Stability monitoring : Annual NMR/HPLC checks detect decomposition (<5% impurity over 12 months) .
Advanced: How can SAR studies improve the compound’s antibacterial efficacy?
Answer:
- Modifications :
- Tetrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation .
- Benzamide derivatives : Replace 2-methyl with bulkier groups (e.g., 2-chloro) to reduce efflux pump recognition .
- In vivo testing : Murine infection models (e.g., E. coli sepsis) correlate SAR findings with therapeutic efficacy .
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Data validation :
- Re-run assays with stricter controls (e.g., lower DMSO concentrations).
- Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .
- Model refinement : Adjust docking parameters (e.g., solvation effects) or switch to QM/MM hybrid methods for accurate ligand conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
